molecular formula C5H9NO2 B138477 2-Hydroxyimino-3-pentanone CAS No. 32818-79-4

2-Hydroxyimino-3-pentanone

Cat. No.: B138477
CAS No.: 32818-79-4
M. Wt: 115.13 g/mol
InChI Key: ZVJBPHMCBRHVEV-XQRVVYSFSA-N
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Description

Scientific Research Applications

2-Hydroxyimino-3-pentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including indole derivatives.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

Target of Action

2-Hydroxyimino-3-pentanone is an intermediate in the preparation of indole derivatives . Indole derivatives are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry.

Biochemical Pathways

Indole derivatives, for which this compound serves as an intermediate, are known to interact with various biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyimino-3-pentanone can be synthesized through the reaction of 2,3-pentanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimino-3-pentanone undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxime derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyimino-3-butanone: Similar structure but with a shorter carbon chain.

    2-Hydroxyimino-3-hexanone: Similar structure but with a longer carbon chain.

    2-Hydroxyimino-3-pentanone: The compound of interest.

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of both a ketone and an oxime group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxyimino-3-pentanone can be achieved through the reaction of 3-pentanone with hydroxylamine hydrochloride, followed by oxidation with sodium periodate.", "Starting Materials": [ "3-pentanone", "hydroxylamine hydrochloride", "sodium periodate" ], "Reaction": [ "Step 1: Dissolve 3-pentanone and hydroxylamine hydrochloride in water", "Step 2: Add sodium hydroxide to the solution to adjust the pH to around 8-9", "Step 3: Heat the solution to 50-60°C and stir for 2-3 hours", "Step 4: Cool the solution to room temperature and extract the product with ether", "Step 5: Dry the ether layer with anhydrous sodium sulfate", "Step 6: Concentrate the ether layer under reduced pressure to obtain the crude 2-Hydroxyimino-3-pentanone", "Step 7: Dissolve the crude product in water and add sodium periodate", "Step 8: Stir the solution at room temperature for 2-3 hours", "Step 9: Extract the product with ether", "Step 10: Dry the ether layer with anhydrous sodium sulfate", "Step 11: Concentrate the ether layer under reduced pressure to obtain the pure 2-Hydroxyimino-3-pentanone" ] }

CAS No.

32818-79-4

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2Z)-2-hydroxyiminopentan-3-one

InChI

InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4-

InChI Key

ZVJBPHMCBRHVEV-XQRVVYSFSA-N

Isomeric SMILES

CCC(=O)/C(=N\O)/C

SMILES

CCC(=O)C(=NO)C

Canonical SMILES

CCC(=O)C(=NO)C

32818-79-4

Synonyms

2-Oxime 2,3-Pentanedione;  2-Isonitroso-3-pentanone;  2-Oximinopentan-3-one; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 2-hydroxyimino-3-pentanone highlighted in these research papers?

A1: The research papers primarily discuss using this compound as a precursor for synthesizing diimine-dioxime ligands. These ligands, characterized by a N4 donor set, are of interest for their ability to form complexes with metal ions, particularly Cu(II). [, , ]

Q2: Can you provide an example of a diimine-dioxime ligand synthesized using this compound and its application?

A2: One example is the ligand 4,9-diaza-3,10-diethyl-3,9-dodecadiene-2,11-dione bisoxime (LH2). It is synthesized via Schiff base condensation of this compound with 1,4-diaminobutane. [, ] This ligand has shown promise in forming 99mTc-labeled complexes that exhibit significant brain uptake in rats, suggesting potential application in brain perfusion imaging agents. []

Q3: How does the choice of solvent affect the synthesis of diimine-dioxime ligands using this compound?

A3: Research indicates that using a protic solvent like ethanol (C2H5OH) during the Schiff base condensation reaction leads to a significantly higher yield of the desired diimine-dioxime ligand compared to an aprotic solvent like benzene. [, ] For instance, the synthesis of LH2 showed a yield of 78% in ethanol compared to only 30% in benzene. []

Q4: How are the synthesized Cu(II) complexes characterized in the research?

A4: The research employs a combination of techniques for characterization. These include elemental analysis to confirm the composition, Infrared (IR) spectroscopy to analyze functional groups and bonding, and cyclic voltammetry to study the electrochemical behavior of the complexes. [, ] Single-crystal X-ray diffraction analysis is also utilized to determine the three-dimensional structure of the complexes, providing insights into the coordination geometry and interactions within the molecule. [, ]

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